5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole
CAS No.: 158773-71-8
Cat. No.: VC21256070
Molecular Formula: C7H9N5
Molecular Weight: 163.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 158773-71-8 |
|---|---|
| Molecular Formula | C7H9N5 |
| Molecular Weight | 163.18 g/mol |
| IUPAC Name | 5-(1,5-dimethylpyrrol-2-yl)-2H-tetrazole |
| Standard InChI | InChI=1S/C7H9N5/c1-5-3-4-6(12(5)2)7-8-10-11-9-7/h3-4H,1-2H3,(H,8,9,10,11) |
| Standard InChI Key | VDLJXFSNUCPGED-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(N1C)C2=NNN=N2 |
| Canonical SMILES | CC1=CC=C(N1C)C2=NNN=N2 |
Introduction
Chemical Properties and Structure
Molecular Structure
5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole features a distinctive structure combining two heterocyclic moieties: a 1,5-dimethyl-1H-pyrrole and a tetrazole ring. The molecular formula C7H9N5 reflects the compound's nitrogen-rich composition, with five nitrogen atoms total—one in the pyrrole ring and four in the tetrazole moiety . The structure contains a pyrrole ring with methyl substituents at positions 1 (nitrogen) and 5 (carbon), with the 2-position (carbon) of the pyrrole connected to the 5-position of the tetrazole ring.
The presence of the tetrazole ring creates a polar region within the molecule due to the four electronegative nitrogen atoms arranged in sequence. This arrangement likely contributes to the compound's ability to participate in hydrogen bonding and other polar interactions. The pyrrole portion, with its aromatic character and methyl substituents, provides a more hydrophobic region, potentially creating an amphiphilic molecule with diverse interaction potential.
The compound can exist in different tautomeric forms, as indicated by its alternative name 5-(1,5-dimethyl-1H-pyrrol-2-yl)-2H-tetrazole, where the hydrogen can migrate between different nitrogen atoms in the tetrazole ring . This tautomerism is a common feature in tetrazole chemistry and can influence the compound's properties and reactivity.
Chemical Characteristics
The chemical behavior of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole is influenced by both the tetrazole and pyrrole moieties present in its structure. Tetrazoles generally exhibit acidic properties due to the presence of an NH group, which can dissociate according to the Brønsted–Lowry theory . This dissociation capability enables tetrazoles to form salts and participate in various acid-base reactions.
The tetrazole ring, with its high nitrogen content, likely contributes to the compound's ability to form hydrogen bonds with hydrogen-atom acceptors. This property can significantly influence the compound's solubility profile in different solvents and its interactions with biological macromolecules. The electron-rich nature of the tetrazole ring also makes it potentially reactive toward electrophilic reagents.
Synthesis Methods
Optimization of Synthesis Processes
The optimization of tetrazole synthesis processes focuses on improving reaction conditions, reducing side reactions, and enhancing purification methods. For related compounds, specific modifications have been implemented to enhance product quality, such as introducing additional purification steps using activated charcoal and avoiding high-temperature processes that might lead to decomposition or polymerization .
For the synthesis of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole, similar optimization strategies could be relevant, particularly given the potential sensitivity of both the tetrazole and pyrrole moieties. Considerations might include the use of inhibitors to prevent undesired reactions, careful pH control during extraction and purification steps, and the selection of appropriate solvents to maximize yield and purity.
The development of greener synthesis approaches, utilizing more environmentally friendly reagents and conditions, represents another important direction in the optimization of tetrazole synthesis. These approaches align with broader trends in sustainable chemistry and could provide improved methods for the preparation of our target compound.
Analytical Methods for Characterization
Spectroscopic Analysis
Comprehensive characterization of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole requires the application of various spectroscopic techniques to elucidate its structure, purity, and properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a crucial method, with 1H NMR expected to show characteristic signals for the pyrrole ring protons (typically in the range of 6-7 ppm) and the methyl groups (around 2-3 ppm), while the NH proton of the tetrazole would appear at a more downfield position due to its acidic nature.
Infrared (IR) spectroscopy provides valuable information about functional groups present in the molecule. For 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole, characteristic absorption bands would be expected for the N-H stretching of the tetrazole (typically broad, in the 3300-3500 cm-1 region), C=N stretching (around 1600-1650 cm-1), and various C-H stretching and bending modes associated with the pyrrole ring and methyl groups.
Mass spectrometry offers insights into the molecular weight and fragmentation pattern of the compound. The molecular ion peak would be expected at m/z 163, corresponding to the molecular weight, with fragmentation patterns potentially showing the loss of nitrogen from the tetrazole ring and other characteristic fragmentations of the pyrrole moiety.
Chromatographic Techniques
Chromatographic methods play a vital role in assessing the purity of synthesized samples and in isolating the compound from reaction mixtures. High-Performance Liquid Chromatography (HPLC) would be particularly suitable for analyzing 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole, allowing for the separation and quantification of the compound and any impurities or isomers.
Thin-Layer Chromatography (TLC) provides a rapid and accessible method for monitoring reaction progress and initial purity assessment. The selection of appropriate mobile phases and visualization methods would depend on the specific properties of the compound and potential impurities.
Thermal and Structural Analysis
Additional analytical techniques valuable for characterizing 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole include thermal analysis methods and advanced structural determination approaches. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into thermal properties such as melting point, decomposition temperature, and phase transitions, which are particularly relevant given the energetic nature of tetrazole compounds.
X-ray crystallography represents the gold standard for determining the three-dimensional structure of the compound in the solid state. This technique would provide precise information about bond lengths, angles, and the spatial arrangement of the tetrazole and pyrrole rings relative to each other. Such structural details are crucial for understanding the compound's reactivity and potential interactions with biological systems or material matrices.
Elemental analysis serves as an important verification method, confirming the empirical formula through precise determination of carbon, hydrogen, and nitrogen percentages. For 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole (C7H9N5), the theoretical values would be C: 51.52%, H: 5.56%, N: 42.92%, providing a benchmark for assessing sample purity.
Applications
Synthetic Chemistry Applications
In the realm of synthetic chemistry, 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole could serve as a valuable building block for the construction of more complex molecular architectures. The tetrazole ring can participate in various chemical transformations, including cycloadditions, rearrangements, and coordination chemistry, offering diverse pathways for further functionalization.
The compound's dual functionality, with reactive sites in both the tetrazole and pyrrole portions, provides multiple handles for selective modifications. For instance, the NH group of the tetrazole could be exploited for N-alkylation or N-acylation reactions, while the pyrrole ring offers possibilities for electrophilic substitution or functionalization through metallation.
Furthermore, the potential of tetrazoles to act as ligands in coordination chemistry opens avenues for the development of metal complexes with applications in catalysis, materials science, and medicinal chemistry. The unique electronic and steric properties of 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole could lead to metal complexes with distinctive reactivity and selectivity patterns.
Exposure Management and First Aid
In the event of exposure to 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole, prompt and appropriate response is essential to minimize potential health effects. For skin contact, thorough washing with plenty of soap and water is recommended, with medical attention sought if irritation develops or persists . Contaminated clothing should be removed and washed before reuse to prevent prolonged exposure .
Inhalation exposure requires removal to fresh air and positioning for comfortable breathing, followed by medical evaluation if respiratory symptoms develop . Eye exposure necessitates careful rinsing with water for several minutes, with contact lenses removed if present and easily accessible . Medical attention should be sought if eye irritation persists despite these first aid measures .
These first aid recommendations emphasize the irritant nature of the compound and the importance of minimizing exposure duration through prompt intervention. In all cases of significant exposure or persistent symptoms, medical evaluation is advised to ensure appropriate treatment and prevent complications .
Current Research and Future Directions
Recent Research Findings
While specific research on 5-(1,5-Dimethyl-1H-pyrrol-2-yl)-1H-tetrazole is limited in the current literature, ongoing investigations into related tetrazole derivatives provide valuable context and potential applications relevant to our compound. Research on tetrazole chemistry continues to advance, with innovations in synthesis methodologies, structural characterization, and applications across various fields.
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